![molecular formula C14H15NO2S B097095 Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 15854-08-7](/img/structure/B97095.png)
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It’s a derivative of thiophene, a sulfur-containing heterocycle that is often used in pharmaceuticals and organic semiconductors .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO2S/c1-3-18-14(17)11-10(9-6-4-8(2)5-7-9)12-13(16)15-19-12/h4-7,15H,3H2,1-2H3 . This indicates that the molecule contains a thiophene ring substituted with an ethyl carboxylate group, an amino group, and a methylphenyl group .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is 261.3394 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 401.5±45.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Anticancer Activity
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are similar to Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, have shown anticancer activity .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly important in the field of electronics.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This has significant implications for display technology.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This helps in the protection and longevity of materials.
Anti-Atherosclerotic Properties
Thiophene derivatives exhibit anti-atherosclerotic properties . This could potentially lead to the development of new treatments for atherosclerosis, a disease where plaque builds up inside arteries.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSMGNEJVWZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351642 |
Source
|
Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15854-08-7 |
Source
|
Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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